molecular formula C17H15N3O3 B2717517 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide CAS No. 6761-15-5

4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide

Cat. No.: B2717517
CAS No.: 6761-15-5
M. Wt: 309.325
InChI Key: GRPZEPZESNEBNA-UHFFFAOYSA-N
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Description

4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced or modified.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    4-methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide: can be compared with other quinazolinone derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

4-Methoxy-N-(2-methyl-4-oxoquinazolin-3(4H)-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews its biological properties, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15N3O3\text{C}_{17}\text{H}_{15}\text{N}_3\text{O}_3

This compound features a methoxy group, a quinazolinone core, and an amide linkage that are crucial for its biological activity.

Research indicates that compounds with a quinazolinone scaffold exhibit diverse pharmacological effects. The mechanism of action for this compound likely involves:

  • Inhibition of Carbonic Anhydrase (CA) : Quinazolinone derivatives have shown promise as inhibitors of various isoforms of carbonic anhydrase, which are implicated in numerous physiological processes and diseases such as cancer and glaucoma .
  • Antiproliferative Activity : Studies have demonstrated that related compounds exhibit significant antiproliferative effects against various cancer cell lines, suggesting a potential role in cancer therapy .

Antiproliferative Effects

The antiproliferative activity of this compound has been evaluated against several cancer cell lines. The following table summarizes the IC50 values (concentration required for 50% inhibition) observed in various studies:

Cell Line IC50 (µM) Reference
MCF-7 (breast)3.1
HCT116 (colon)5.3
HEK293 (kidney)2.2

These results indicate that the compound exhibits selective cytotoxicity towards certain cancer cell lines, particularly MCF-7.

Enzyme Inhibition

The compound's ability to inhibit carbonic anhydrase isoforms has been explored, with findings suggesting that it may act as a selective inhibitor. The following table outlines the potency of related compounds against different CA isoforms:

Compound hCA Isoform Inhibition Constant (Ki)
4-Methoxy-N-(2-methyl-4-oxoquinazolin)ISubnanomolar
2-(5-(6-Bromo-2-methyl-4-oxoquinazolin)IINanomolar

These findings highlight the potential for developing new CA inhibitors based on the quinazolinone structure .

Case Studies

  • Case Study on Anticancer Activity : A study investigated the anticancer properties of several quinazolinone derivatives, including this compound. Results indicated that this compound significantly reduced cell viability in MCF-7 cells, with mechanisms involving apoptosis induction and cell cycle arrest at the G1 phase .
  • Structure-Activity Relationship Analysis : An SAR study demonstrated that modifications on the quinazolinone scaffold significantly affected biological activity. The presence of methoxy groups was found to enhance lipophilicity and increase binding affinity to target enzymes .

Properties

IUPAC Name

4-methoxy-N-(2-methyl-4-oxoquinazolin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-18-15-6-4-3-5-14(15)17(22)20(11)19-16(21)12-7-9-13(23-2)10-8-12/h3-10H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPZEPZESNEBNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668384
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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